2-Chlorophenothiazine
Overview
Description
2-Chlorophenothiazine is a heterocyclic compound with the molecular formula C₁₂H₈ClNS. It is a derivative of phenothiazine, where a chlorine atom is substituted at the second position of the phenothiazine ring. This compound is known for its applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of various drugs .
Mechanism of Action
Target of Action
2-Chlorophenothiazine, also known as 2-Chloro-10H-phenothiazine, is a derivative of methylene blue . The primary targets of this compound are dopamine receptors . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning, and reward.
Mode of Action
This compound’s antipsychotic actions are thought to be due to long-term adaptation by the brain to blocking dopamine receptors . By blocking these receptors, this compound can alter the neurotransmission of dopamine, which can lead to changes in mood, behavior, and cognition.
Biochemical Pathways
It is known that the compound can reduce mitochondrial superoxide production via alternative electron transfer that bypasses mitochondrial complexes i-iii . This action can potentially mitigate reactive free radical production and provide neuroprotection .
Result of Action
The molecular and cellular effects of this compound’s action are complex and multifaceted. It has been suggested that the compound can attenuate superoxide production by functioning as an alternative mitochondrial electron transfer carrier and as a regenerable anti-oxidant in mitochondria . This could potentially lead to neuroprotective effects, particularly in conditions characterized by oxidative stress .
Biochemical Analysis
Biochemical Properties
It is known that it does not inhibit glioblastoma cell proliferation
Cellular Effects
It is known that 2-Chlorophenothiazine does not affect cellular bioenergetics
Molecular Mechanism
It is known that this compound is a methylene blue (MB) derivative
Metabolic Pathways
It is known that N14-demethylation is the most thermodynamically and kinetically favorable metabolic pathway of chlorpromazine, a derivative of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chlorophenothiazine typically involves a two-step process:
Deacidification Reaction: 2-(3-chlorophenyl)-amino benzoic acid undergoes a deacidification reaction in the presence of a catalytic amount of iron at a temperature between 160°C and 180°C to generate m-chloro diphenylamine.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors for the deacidification and cyclization reactions, followed by purification steps such as crystallization and filtration to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenothiazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
2-Chlorophenothiazine has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other phenothiazine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the preparation of molecular semiconductors and other advanced materials.
Comparison with Similar Compounds
2-Chlorophenothiazine can be compared with other phenothiazine derivatives:
Phenothiazine: The parent compound, which lacks the chlorine substitution, has different redox potentials and biological activities.
Chlorpromazine: A widely used antipsychotic drug that is synthesized using this compound as an intermediate.
Perphenazine: Another antipsychotic agent that shares a similar synthetic route.
Similar Compounds
- Phenothiazine
- Chlorpromazine
- Perphenazine
Properties
IUPAC Name |
2-chloro-10H-phenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZGLJSYQXZIGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057854 | |
Record name | 2-Chlorophenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92-39-7 | |
Record name | 2-Chlorophenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Chlorophenothiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorophenothiazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170953 | |
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Record name | 2-Chlorophenothiazine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Chlorophenothiazine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17469 | |
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Record name | 10H-Phenothiazine, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chlorophenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorophenothiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLOROPHENOTHIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95H3AO2301 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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